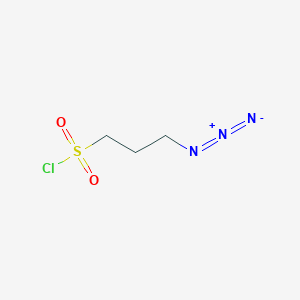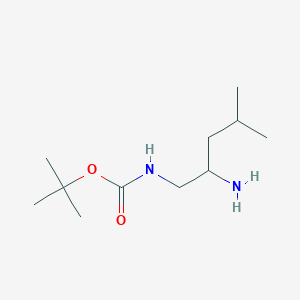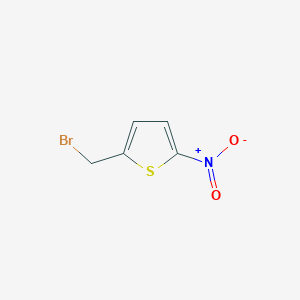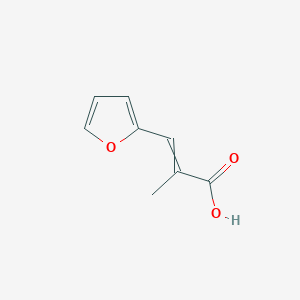
Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride
説明
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride can be represented by the Inchi Code:1S/C7H16N2O2.2ClH/c1-4-11-7(10)6(8)5-9(2)3;;/h6H,4-5,8H2,1-3H3;2*1H . The molecular weight of this compound is 233.14 . Physical And Chemical Properties Analysis
Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride is a powder at room temperature . It has a molecular weight of 233.14 .科学的研究の応用
Polymorphism Characterization
One study focuses on the polymorphism of a similar ethyl propanoate derivative, highlighting the challenges and techniques involved in characterizing polymorphic forms of investigational pharmaceutical compounds. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), were employed to distinguish subtle structural differences between polymorphic forms, crucial for pharmaceutical development (Vogt et al., 2013).
Neuroimaging in Alzheimer's Disease
Another research application involves a hydrophobic radiofluorinated derivative of a similar compound used with positron emission tomography (PET) for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This noninvasive technique is crucial for diagnosing Alzheimer's disease and monitoring the efficacy of experimental treatments (Shoghi-Jadid et al., 2002).
CO2 Capture and Utilization
Research on the kinetics of carbon dioxide (CO2) reactions with primary and tertiary amines, including compounds structurally related to ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride, explores their potential in CO2 capture technologies. These studies are vital for developing efficient methods for capturing and converting CO2, a significant greenhouse gas (Kadiwala et al., 2012).
Antibacterial Applications
The grafting of 2-(dimethylamino)ethyl methacrylate (DMAEMA) onto cellulosic fibers, followed by quaternization, demonstrates significant antibacterial activity against Escherichia coli. This research underscores the potential for developing antibacterial surfaces, which is crucial for medical and environmental applications (Roy et al., 2008).
Synthesis and Transformation Studies
Studies on the synthesis and transformations of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate explore its reactivity and potential applications in creating new chemical entities. Such research provides insights into synthetic methodologies that are foundational for drug development and materials science (Bevk et al., 2001).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
ethyl 2-amino-3-(dimethylamino)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-4-11-7(10)6(8)5-9(2)3;;/h6H,4-5,8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPKRCHHFRLPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)











